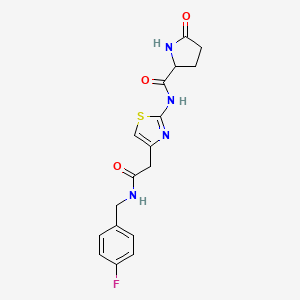

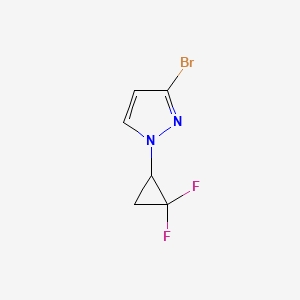

![molecular formula C15H11N3O3S B2355035 2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid CAS No. 680986-99-6](/img/structure/B2355035.png)

2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C15H11N3O3S and its molecular weight is 313.33. The purity is usually 95%.

The exact mass of the compound 2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure Analysis

- The crystal structure of related compounds has been analyzed using single crystal XRD, providing insights into their conformation properties. This is crucial for understanding the molecular interactions and stability of these compounds (Magerramov et al., 2010).

Synthesis and Stereochemistry

- Novel synthesis methods have been developed for compounds with similar structures, emphasizing the importance of stereochemistry and structural assignment in their biological activity (Rahman et al., 2005).

Asymmetric Synthesis

- Research on asymmetric synthesis of related structures, such as 11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, contributes to the development of chiral compounds, which are significant in pharmaceuticals and material sciences (Dixon et al., 2006).

Microwave-assisted Synthesis

- Microwave irradiation has been utilized for the efficient synthesis of oxygen-bridged analogs. This technique offers a rapid and eco-friendly approach for synthesizing complex structures (Cheng et al., 2012).

Structural Characterization

- Detailed structural characterization of molecules with similar backbones, like [4-(Methylsulfanyl)Phenyl]Acetic Acid, contributes to a better understanding of molecular interactions and stability in pharmaceutical and material applications (Jasinski et al., 2009).

One-pot Synthesis

- An environmentally friendly one-pot synthesis approach has been developed for similar structures, indicating the potential for efficient and sustainable production methods (Salehi et al., 2006).

Novel Compound Synthesis

- Synthesis of novel compounds derived from related structures shows the potential of these compounds in developing new pharmaceuticals and chemicals with unique properties (Čačić et al., 2006).

Development of Ligands

- The development of ligands from related structures for complexes of Group 12 elements highlights their potential application in coordination chemistry and catalysis (Venkateshwarlu et al., 2012).

Mechanism of Action

Target of Action

It’s known that the compound exhibits antitumor activity against the human breast adenocarcinoma (mcf7) cell line , suggesting that it may target proteins or pathways involved in cancer cell proliferation and survival.

Mode of Action

It’s known that the compound has been synthesized by reacting 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to give the novel series of 4-cyano-3-substituted-1-oxo-1h, 5h-pyrido [1,2-a]benzimidazole . This suggests that the compound might interact with its targets through the cyano and oxo groups, potentially altering their function and leading to the observed antitumor effects.

Result of Action

The compound has been found to exhibit antitumor activity against the human breast adenocarcinoma (MCF7) cell line, with IC50’s ranging from 3.43–14.70 μg/ml . This suggests that the compound is able to inhibit the proliferation of these cancer cells, potentially leading to tumor shrinkage.

properties

IUPAC Name |

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c16-6-10-9(7-22-8-14(20)21)5-13(19)18-12-4-2-1-3-11(12)17-15(10)18/h1-5,17H,7-8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVYFKKJFSXYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CSCC(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331284 |

Source

|

| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |

CAS RN |

680986-99-6 |

Source

|

| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

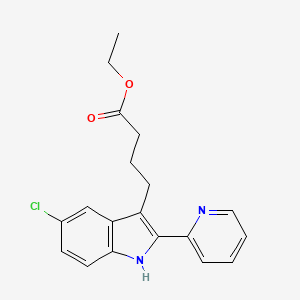

![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

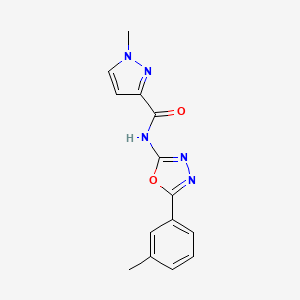

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)

![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)

![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)